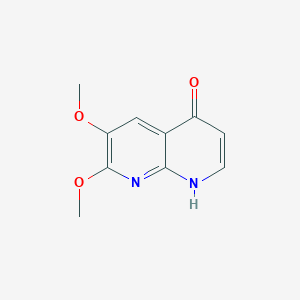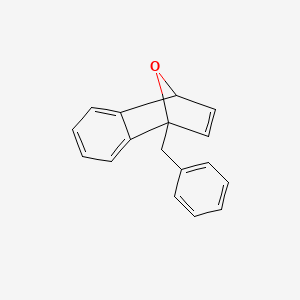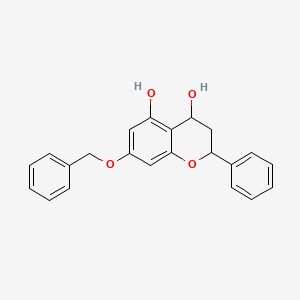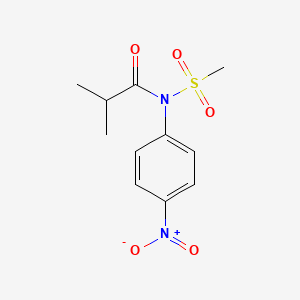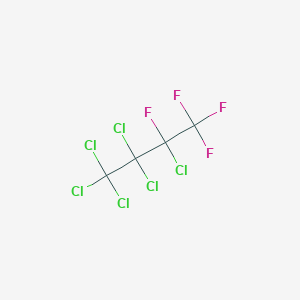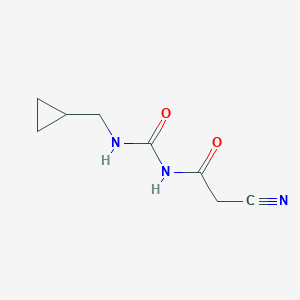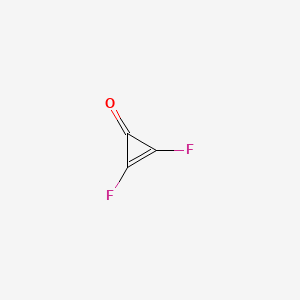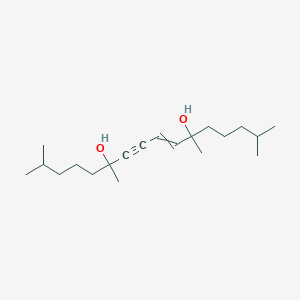
2,6,11,15-Tetramethylhexadec-7-EN-9-yne-6,11-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,11,15-Tetramethylhexadec-7-EN-9-yne-6,11-diol is a chemical compound characterized by its unique structure, which includes multiple methyl groups, a double bond, and a triple bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,11,15-Tetramethylhexadec-7-EN-9-yne-6,11-diol typically involves multi-step organic reactions. One common approach is the alkylation of a suitable precursor, followed by selective functional group transformations to introduce the double and triple bonds, as well as the hydroxyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and transition metal catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2,6,11,15-Tetramethylhexadec-7-EN-9-yne-6,11-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double and triple bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to convert hydroxyl groups to halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the double and triple bonds can produce saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2,6,11,15-Tetramethylhexadec-7-EN-9-yne-6,11-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in studies of cell membrane interactions due to its amphiphilic nature.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 2,6,11,15-Tetramethylhexadec-7-EN-9-yne-6,11-diol exerts its effects depends on its interaction with molecular targets. The presence of multiple functional groups allows it to participate in various biochemical pathways. For example, the hydroxyl groups can form hydrogen bonds with proteins or enzymes, potentially altering their activity. The double and triple bonds can also interact with other molecules, influencing their reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7,11,15-Tetramethylhexadec-2-en-1-yl acetate: Similar in structure but contains an acetate group instead of hydroxyl groups.
2,6,11,15-Tetramethylhexadecane: Lacks the double and triple bonds, making it less reactive.
3,7,11,15-Tetramethyl-2-hexadecen-1-yl acetate: Contains a similar carbon backbone but different functional groups.
Uniqueness
2,6,11,15-Tetramethylhexadec-7-EN-9-yne-6,11-diol is unique due to the combination of its functional groups, which provide a versatile platform for chemical reactions and interactions. This makes it particularly valuable in research and industrial applications where specific reactivity and properties are required.
Eigenschaften
CAS-Nummer |
61465-10-9 |
|---|---|
Molekularformel |
C20H36O2 |
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
2,6,11,15-tetramethylhexadec-7-en-9-yne-6,11-diol |
InChI |
InChI=1S/C20H36O2/c1-17(2)11-9-15-19(5,21)13-7-8-14-20(6,22)16-10-12-18(3)4/h7,13,17-18,21-22H,9-12,15-16H2,1-6H3 |
InChI-Schlüssel |
AGAIXRCKPQAOAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)(C=CC#CC(C)(CCCC(C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


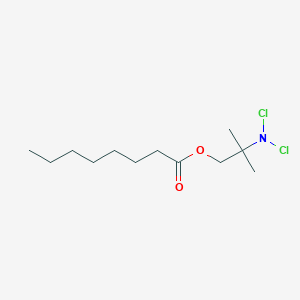
![N-[2-[formyl(1H-indol-3-ylmethyl)amino]phenyl]formamide](/img/structure/B14585431.png)
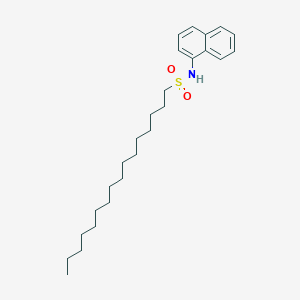

![4-Nitro-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14585457.png)
